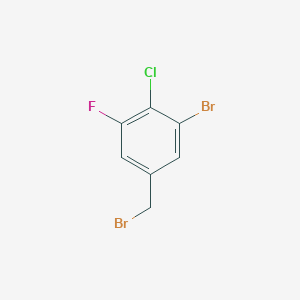

3-Bromo-4-chloro-5-fluorobenzyl bromide

Description

Significance of Halogenated Aromatic Scaffolds in Modern Chemical Research

Halogenated aromatic scaffolds are fundamental components in the development of a wide array of functional molecules, from pharmaceuticals to materials science. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly influence a molecule's physicochemical properties. google.comacs.org These properties include lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics. google.comnih.gov

In medicinal chemistry, for instance, the strategic placement of halogens can lead to enhanced therapeutic efficacy and pharmacokinetic profiles of drug candidates. acs.orgnih.gov The ability of halogens, particularly bromine and iodine, to participate in halogen bonding—a type of non-covalent interaction—is increasingly recognized as a valuable tool in rational drug design for improving ligand-protein interactions. acs.org Furthermore, halogenated aromatics serve as versatile synthetic intermediates, with the carbon-halogen bond providing a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the construction of complex molecular architectures. fiveable.me

Overview of Benzyl (B1604629) Bromides as Versatile Synthetic Intermediates

Benzyl bromides are a class of organic compounds characterized by a bromine atom attached to a methyl group that is, in turn, bonded to a benzene (B151609) ring. They are highly valued as versatile synthetic intermediates due to the reactivity of the benzylic C-Br bond. This bond is susceptible to nucleophilic substitution, making benzyl bromides excellent electrophiles for introducing the benzyl group into various molecules. quora.com This process, known as benzylation, is a common strategy for protecting hydroxyl, amino, and thiol groups in multi-step syntheses. quora.com

The reactivity of benzyl bromides can be modulated by the substituents present on the aromatic ring. Electron-donating groups can stabilize the incipient benzylic carbocation, accelerating SN1-type reactions, while electron-withdrawing groups can influence the reaction pathway towards SN2 mechanisms. rsc.org This tunability allows chemists to fine-tune the reactivity of the benzyl bromide to suit specific synthetic needs.

Positioning of 3-Bromo-4-chloro-5-fluorobenzyl bromide within Advanced Organic Chemistry

This compound emerges as a highly functionalized and specialized reagent within the realm of advanced organic chemistry. Its polysubstituted aromatic ring, featuring three different halogen atoms (bromine, chlorine, and fluorine), offers a unique platform for intricate molecular design. The presence of these halogens at specific positions (meta, para, and meta to the bromomethyl group, respectively) provides a high degree of control over the electronic properties and steric environment of the molecule.

This specific substitution pattern makes This compound a valuable building block for the synthesis of complex target molecules where precise control over substituent placement is critical. The distinct reactivity of the different carbon-halogen bonds, along with the reactive benzyl bromide moiety, allows for selective and sequential chemical transformations. This positions the compound as a key intermediate in the synthesis of sophisticated pharmaceutical agents, agrochemicals, and advanced materials where fine-tuning of molecular properties is essential. chemimpex.com

Interactive Data Table: Physicochemical Properties of Related Benzyl Bromides

While specific experimental data for This compound is not extensively available in public literature, the properties of structurally related compounds can provide valuable insights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Chloro-4-fluorobenzyl bromide | 192702-01-5 | C₇H₅BrClF | 223.47 | 65 °C/0.6 mmHg chemimpex.com |

| 3-Bromo-4-fluorobenzyl bromide | 85072-52-4 | C₇H₅Br₂F | 267.92 | - |

| 3-Bromo-5-chloro-2-fluorobenzyl bromide | 2092620-40-9 | C₇H₄Br₂ClF | 302.37 | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2ClF |

|---|---|

Molecular Weight |

302.36 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-2-chloro-3-fluorobenzene |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2 |

InChI Key |

IYOCRWNCURSDHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Precursor-Based Synthetic Routes

The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl bromide is often achieved by starting with precursors that are structurally similar and progressively modifying them. These routes are foundational in organic synthesis and rely on well-established reaction mechanisms.

Halogenation Strategies from Substituted Toluene (B28343) Derivatives

A primary and direct route to this compound involves the benzylic bromination of a corresponding substituted toluene. The key precursor for this method is 3-Bromo-4-chloro-5-fluorotoluene (B2671405). aobchem.comoakwoodchemical.comhuatengsci.com This reaction specifically targets the methyl group attached to the aromatic ring, substituting a hydrogen atom with a bromine atom.

This transformation is typically a free radical substitution reaction. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under reflux conditions with a suitable brominating agent like N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com The use of a non-polar solvent, such as carbon tetrachloride or acetonitrile (B52724), is common to facilitate the radical chain mechanism while minimizing side reactions. wikipedia.org This method, known as the Wohl-Ziegler reaction, is highly effective for converting benzylic methyl groups into bromomethyl groups. masterorganicchemistry.com

Electrophilic Aromatic Substitution Approaches on Precursors

The synthesis of the required precursor, 3-Bromo-4-chloro-5-fluorotoluene, relies on sequential electrophilic aromatic substitution (EAS) reactions. The order in which the halogen substituents are introduced onto the aromatic ring is critical and is governed by the directing effects of the groups already present. libretexts.org

For instance, a synthetic sequence could begin with 4-fluorotoluene (B1294773). The fluorine atom and the methyl group are both ortho-, para-directing. A carefully controlled bromination reaction can introduce a bromine atom at the 3-position. A patented process describes the bromination of 4-fluorotoluene in glacial acetic acid with iodine and iron as catalysts to improve the yield of the desired 3-bromo-4-fluorotoluene (B1266451) isomer over the 2-bromo isomer. google.com Subsequent chlorination would then be required to introduce the chlorine atom at the 4-position, a step complicated by the directing effects of the existing substituents. The development of regioselective electrophilic halogenation methods is an active area of research, with various catalyst systems and reagents being explored to control the position of substitution on the aromatic ring. nih.govorganic-chemistry.org

Functional Group Transformations from Substituted Benzyl (B1604629) Alcohols and Chlorides

An alternative and highly effective strategy involves the synthesis of a precursor alcohol, 3-bromo-4-chloro-5-fluorobenzyl alcohol synquestlabs.combldpharm.com, followed by a functional group transformation to the target benzyl bromide. This approach separates the construction of the substituted aromatic ring from the installation of the reactive benzylic bromide.

The conversion of a benzyl alcohol to a benzyl bromide is a standard and reliable reaction in organic synthesis. Several reagents can accomplish this transformation effectively. Phosphorus tribromide (PBr₃) is a common choice, often used in an anhydrous solvent like toluene at reduced temperatures to control the reaction's exothermicity. prepchem.com Alternatively, treating the alcohol with a strong acid like hydrobromic acid (HBr) can also yield the corresponding bromide. Other methods include the use of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-Bromosuccinimide, a variant of the Appel reaction. researchgate.netresearchgate.net

Table 1: Summary of Precursor-Based Synthetic Routes

| Route | Precursor | Key Transformation | Typical Reagents |

|---|---|---|---|

| 2.1.1 | 3-Bromo-4-chloro-5-fluorotoluene | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN |

| 2.1.2 | 4-Fluorotoluene | Electrophilic Bromination | Br₂, Fe, I₂, Acetic Acid google.com |

| 2.1.3 | 3-Bromo-4-chloro-5-fluorobenzyl alcohol | Deoxybromination | PBr₃, HBr, TPP/CBr₄ |

Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated tools that can be applied to the synthesis of complex molecules like this compound, often providing improved efficiency or selectivity.

Palladium-Catalyzed Synthetic Pathways

Palladium-catalyzed cross-coupling reactions represent a powerful tool in the synthesis of highly substituted aromatic compounds, though they are more commonly used to form carbon-carbon or carbon-nitrogen bonds rather than the benzylic carbon-bromine bond directly. In the context of synthesizing this compound, palladium catalysis would likely be employed in the construction of the aromatic core of a key precursor.

For example, reactions like the Suzuki or Stille coupling could be used to piece together the substituted benzene (B151609) ring from smaller fragments. More relevant to this structure, palladium-catalyzed amination reactions have been studied on similar substrates like 3-bromo-4-fluoro-acetophenone, demonstrating the catalyst's ability to function on electron-deficient and sterically hindered rings without promoting side reactions. researchgate.net While not a direct method for the final product, these advanced techniques are invaluable for creating the complex precursors required in other synthetic routes. organic-chemistry.org

Application of N-Bromosuccinimide in Bromination Reactions

N-Bromosuccinimide (NBS) is the reagent of choice for the benzylic bromination step described in section 2.1.1, a reaction known as the Wohl-Ziegler bromination. wikipedia.orgmasterorganicchemistry.com Its utility stems from its ability to provide a low, constant concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr that are generated during the reaction. This low concentration is crucial for favoring the radical substitution pathway at the benzylic position over the competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is initiated by light or, more commonly, a radical initiator like AIBN or benzoyl peroxide. The initiator generates a radical, which then abstracts a hydrogen atom from the benzylic methyl group of the 3-bromo-4-chloro-5-fluorotoluene precursor. The resulting stable benzylic radical then reacts with a molecule of Br₂ to form the final product, this compound, and a bromine radical, which continues the chain reaction. The reaction is typically performed in a nonpolar solvent that is inert to the radical conditions. wikipedia.org The use of NBS provides a safer and more selective alternative to using liquid Br₂ for benzylic halogenations. masterorganicchemistry.comnsf.gov

Table 2: Reagents and Conditions for Benzylic Bromination with NBS

| Component | Example | Function |

|---|---|---|

| Substrate | 3-Bromo-4-chloro-5-fluorotoluene | Provides the benzylic methyl group for bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) | Source of bromine for radical substitution wikipedia.org |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the radical chain reaction wikipedia.org |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile | Inert medium for the reaction wikipedia.org |

| Condition | Reflux Temperature | Provides energy to initiate and sustain the reaction |

Optimization of Reaction Conditions and Yields in Complex Halogenated Systems

The synthesis of this compound from its precursor, 3-bromo-4-chloro-5-fluorotoluene, presents a significant challenge in synthetic organic chemistry. The primary transformation involves the selective bromination of the benzylic methyl group, a reaction that must be carefully controlled to prevent undesirable side reactions, such as further bromination or substitution on the aromatic ring. The presence of three different halogen atoms on the benzene ring introduces a complex interplay of electronic and steric effects, which profoundly influences the reactivity of the substrate and the distribution of products.

The method of choice for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgscientificupdate.com This reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com The optimization of this process for a complex substrate like 3-bromo-4-chloro-5-fluorotoluene requires a systematic investigation of various reaction parameters to maximize the yield of the desired monobrominated product while minimizing the formation of impurities.

Key challenges in the benzylic bromination of such polyhalogenated toluenes include:

Over-bromination: The initial product, this compound, can undergo a second bromination to yield the corresponding dibromobenzyl derivative. scientificupdate.com

Ring Bromination: Although benzylic C-H bonds are generally weaker and more susceptible to radical abstraction than aromatic C-H bonds, the specific electronic nature of the substituted ring can influence the selectivity. masterorganicchemistry.com

Reaction Rate: The electron-withdrawing nature of the halogen substituents can deactivate the benzylic position, potentially leading to slower reaction times. google.com

To address these challenges, a multi-parameter optimization is essential. The following sections detail the critical factors that must be considered.

Influence of Initiators and Light Source

The initiation of the radical chain reaction is a critical step. This is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by photochemical means with UV or visible light. wikipedia.orgresearchgate.net The choice and concentration of the initiator can significantly impact the reaction rate and selectivity.

Thermal Initiators: AIBN and BPO decompose upon heating to generate radicals that initiate the chain process. The concentration of the initiator must be carefully controlled; too low a concentration may result in a sluggish or incomplete reaction, while an excess can lead to a rapid, uncontrolled reaction and the formation of side products.

Photochemical Initiation: Irradiation with light of an appropriate wavelength can induce the homolytic cleavage of bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr. scientificupdate.com The use of a light source can sometimes offer better control over the initiation process compared to thermal methods.

A hypothetical study on the effect of the initiator on the synthesis of this compound might yield results similar to those presented in the following table.

Table 1: Effect of Initiator on the Benzylic Bromination of 3-Bromo-4-chloro-5-fluorotoluene

| Entry | Initiator (mol%) | Light Source | Reaction Time (h) | Conversion (%) | Yield of Monobromide (%) | Yield of Dibromide (%) |

| 1 | AIBN (1) | None (Reflux) | 8 | 75 | 60 | 15 |

| 2 | AIBN (2) | None (Reflux) | 6 | 95 | 70 | 25 |

| 3 | BPO (2) | None (Reflux) | 6 | 92 | 68 | 24 |

| 4 | None | 200W Lamp | 10 | 80 | 72 | 8 |

| 5 | AIBN (1) | 200W Lamp | 4 | 98 | 85 | 13 |

Note: This data is illustrative and based on general principles of Wohl-Ziegler reactions.

Solvent Effects

The choice of solvent is crucial in a Wohl-Ziegler bromination. The solvent must be inert to the reaction conditions and should not participate in radical reactions. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents are often sought. Other non-polar solvents such as cyclohexane (B81311) or acetonitrile can also be employed. The solvent's ability to dissolve the reactants, particularly NBS which is sparingly soluble in many organic solvents, can also influence the reaction kinetics. The presence of any water must be strictly avoided as it can lead to the hydrolysis of NBS and the desired product. wikipedia.org

Control of Reactant Stoichiometry and Addition Rate

The stoichiometry of NBS relative to the starting toluene derivative is a key parameter to control the extent of bromination. Using a 1:1 molar ratio is theoretically ideal for monobromination. However, in practice, a slight excess of either the toluene or NBS may be used to drive the reaction to completion or to control selectivity.

To minimize the formation of the dibrominated byproduct, a strategy of slow, portion-wise, or continuous addition of NBS to the reaction mixture can be employed. This maintains a low concentration of the brominating agent throughout the reaction, favoring the monobromination of the starting material over the subsequent bromination of the product.

Temperature and Reaction Time

A plausible optimization study examining the stoichiometry and temperature could be summarized as follows:

Table 2: Optimization of Stoichiometry and Temperature

| Entry | NBS (equiv.) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Monobromide (%) |

| 1 | 1.0 | 77 (Reflux in CCl₄) | 6 | 85 | 75 |

| 2 | 1.1 | 77 (Reflux in CCl₄) | 5 | 98 | 82 |

| 3 | 1.2 | 77 (Reflux in CCl₄) | 5 | 99 | 78 |

| 4 | 1.1 | 60 | 10 | 80 | 70 |

| 5 | 1.1 | 90 | 4 | 99 | 75 |

Note: This data is illustrative. The yield of the dibromide byproduct would be a key factor in the full analysis.

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 Chloro 5 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions

The presence of a bromomethyl group attached to the benzene (B151609) ring makes 3-Bromo-4-chloro-5-fluorobenzyl bromide a reactive substrate for nucleophilic substitution reactions.

Investigation of Bromine Atom Displacement in Sₙ2 Pathways

As a primary benzylic halide, this compound is predisposed to undergo nucleophilic substitution via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. ncert.nic.inlibretexts.org This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group. libretexts.org The reaction proceeds with an inversion of stereochemistry at the benzylic carbon. libretexts.org

The transition state of the Sₙ2 reaction at a benzylic center is stabilized by the adjacent aromatic ring through delocalization of electron density into the π-system. acs.org This stabilization lowers the activation energy of the reaction, making benzylic halides generally more reactive in Sₙ2 reactions than their corresponding alkyl halide counterparts. acs.org

The halogen substituents on the aromatic ring (bromo, chloro, and fluoro) exert a net electron-withdrawing inductive effect. This effect can influence the rate of the Sₙ2 reaction. While electronic effects can be complex, electron-withdrawing groups can potentially increase the electrophilicity of the benzylic carbon, which may affect the rate of nucleophilic attack. However, the primary determinant of reactivity in Sₙ2 reactions is often steric hindrance around the reaction center. ncert.nic.inquora.com As a primary halide, this compound presents minimal steric hindrance to the incoming nucleophile. ncert.nic.in

Reactivity at the Benzylic Position

The benzylic position of this compound is the primary site for nucleophilic attack. While Sₙ2 reactions are generally favored for primary benzylic halides, under certain conditions (e.g., with a very weak nucleophile and a polar protic solvent), an Sₙ1 mechanism may compete. uni.lunih.gov The Sₙ1 pathway would proceed through a benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring. nih.govresearchgate.net The electron-withdrawing halogen substituents would, in this case, destabilize the carbocation, making the Sₙ1 pathway less favorable compared to unsubstituted benzyl (B1604629) bromide. nih.gov

Electrophilic Aromatic Substitution Reactions

The substituted benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring.

Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation and Regioselectivity

All three halogen substituents (bromine, chlorine, and fluorine) are deactivating groups towards electrophilic aromatic substitution. This deactivation arises from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. organic-chemistry.orgresearchgate.net

Despite being deactivating, halogens are ortho-, para-directors. This is due to their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. organic-chemistry.orgbeilstein-journals.orgrsc.org This resonance stabilization is not possible for meta attack. organic-chemistry.org

In this compound, the positions for incoming electrophiles are determined by the combined directing effects of the three halogens and the bromomethyl group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Br | 3 | Deactivating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

| -F | 5 | Deactivating | Ortho, Para |

| -CH₂Br | 1 | Deactivating | Ortho, Para |

The two available positions for substitution are C2 and C6. The directing effects of the halogens are as follows:

The bromo group at C3 directs ortho to C2 and C4 (occupied), and para to C6.

The chloro group at C4 directs ortho to C3 (occupied) and C5 (occupied).

The fluoro group at C5 directs ortho to C4 (occupied) and C6, and para to C2.

Considering these effects, both C2 and C6 are activated by the para-directing influence of the fluorine and bromine atoms, respectively. The relative activating/deactivating strength of the halogens generally follows the order of electronegativity, with fluorine being the most deactivating and iodine the least. nih.gov Therefore, the precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Cross-Coupling Reactions

This compound possesses two distinct carbon-bromine bonds, making it a potentially versatile substrate for palladium-catalyzed cross-coupling reactions.

Utility in Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.net The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. researchgate.net

In the context of this compound, both the aryl C-Br bond at position 3 and the benzylic C-Br bond are potential sites for oxidative addition to a palladium(0) catalyst, the initial step in the catalytic cycle of many cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Studies on substrates containing both aryl and benzyl halides have shown that chemoselective coupling can be achieved by tuning the reaction conditions. nih.govnih.gov In some systems, the benzylic bromide can be selectively coupled while leaving the aryl bromide intact. nih.govacs.orgnih.gov Conversely, conditions can also be found that favor the coupling of the aryl bromide. organic-chemistry.orgbeilstein-journals.org This tunable reactivity makes this compound a potentially useful building block for the stepwise synthesis of more complex molecules.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Both aryl bromides and benzyl halides can participate in Heck reactions. rsc.org Similar to the Suzuki coupling, the chemoselectivity between the aryl and benzylic bromide would be a key consideration. The relative rates of oxidative addition of the two C-Br bonds to the palladium catalyst would likely determine the primary reaction pathway. While aryl bromides are common substrates for the Heck reaction, the coupling of benzyl halides has also been reported.

The table below summarizes the potential reactivity of the two C-Br bonds in palladium-catalyzed cross-coupling reactions.

| Reactive Site | Bond Type | General Reactivity in Pd Cross-Coupling | Potential for Chemoselective Coupling |

|---|---|---|---|

| Aryl Bromide (C3-Br) | sp² C-Br | Generally reactive | Yes, by tuning reaction conditions (catalyst, ligands, solvent, base) |

| Benzylic Bromide (Cα-Br) | sp³ C-Br | Reactive, can undergo both Sₙ2-like and radical pathways |

Formation of Biaryl Compounds and Other Architectures

The synthesis of biaryl scaffolds—structural motifs present in many pharmaceuticals, agrochemicals, and materials—is a cornerstone of modern organic chemistry. This is predominantly achieved through palladium-catalyzed cross-coupling reactions. While specific examples involving this compound are not extensively documented in readily available literature, its structure suggests potential participation in such reactions, primarily through its aryl bromide moiety.

The most prominent methods for biaryl synthesis are the Suzuki-Miyaura, Stille, and Negishi couplings. evitachem.com These reactions typically involve the palladium-catalyzed coupling of an aryl halide with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the C(aryl)-Br bond could serve as the electrophilic partner. However, the high reactivity of the benzylic bromide C(sp³)-Br bond towards nucleophiles (including bases used in the coupling) presents a significant challenge, potentially leading to side reactions and decomposition.

Stille Coupling: This method utilizes an organotin reagent as the nucleophilic partner. evitachem.com Stille reactions are known for their tolerance to a wide variety of functional groups, but the toxicity of organotin compounds is a major drawback. evitachem.com

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide. Negishi couplings are highly effective but require the preparation of often sensitive organozinc reagents.

A critical consideration for this compound in these cross-coupling reactions is the chemoselectivity. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, which could compete with the desired oxidative addition at the aryl-bromide bond in the catalytic cycle of a cross-coupling reaction. Specialized reaction conditions, such as the use of specific ligands and low-temperature protocols, might be necessary to favor the formation of biaryl compounds.

Alternatively, the benzylic bromide can participate in Suzuki-Miyaura reactions with arylboronic acids or their derivatives to form diarylmethane structures, which are different from biaryls but represent another important molecular architecture.

Table 1: Overview of Potential Cross-Coupling Reactions for Biaryl Synthesis

| Coupling Reaction | Nucleophilic Reagent | Typical Catalyst System | Key Challenge for Substrate |

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Competing reaction at the highly reactive benzylic bromide site. |

| Stille | Ar-Sn(Alkyl)₃ | Pd Catalyst (e.g., Pd(PPh₃)₄) | Toxicity of organotin reagents. evitachem.com |

| Negishi | Ar-ZnX | Pd or Ni Catalyst | Sensitivity of organozinc reagents. |

Other Significant Chemical Transformations

Beyond cross-coupling reactions, the unique structure of this compound allows for a range of other important chemical transformations, primarily leveraging the reactivity of the benzylic bromide.

The bond between the benzylic carbon and the bromine atom is relatively weak and can undergo homolytic cleavage upon initiation by heat or UV light, forming a stabilized benzylic radical. The stability of this radical is due to the delocalization of the unpaired electron into the adjacent aromatic ring.

This benzylic radical is a key intermediate in several transformations. While the free-radical bromination of the corresponding toluene (B28343) derivative is the likely synthetic route to this compound itself, the benzylic bromide can also serve as a precursor to the benzylic radical for subsequent reactions.

Once formed, this radical intermediate can participate in various processes, including:

Atom Transfer Radical Polymerization (ATRP): The benzylic bromide could potentially act as an initiator in ATRP, a controlled radical polymerization technique used to synthesize well-defined polymers.

Radical Addition Reactions: The benzylic radical can add across double or triple bonds, forming new carbon-carbon bonds.

Reductive Dimerization: In the presence of a reducing agent, two benzylic radicals can couple to form a 1,2-diaryl-ethane derivative.

The specific conditions required to initiate and control these radical reactions would need to be carefully optimized to avoid unwanted side reactions.

The benzylic bromide moiety is an excellent electrophile, making this compound an ideal substrate for nucleophilic substitution reactions (SN1 and SN2). This reactivity allows for the straightforward introduction of a wide array of functional groups at the benzylic position, providing a powerful strategy for synthesizing diverse derivatives.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for creating libraries of compounds for screening in drug discovery and materials science.

Common derivatization reactions include:

Formation of Ethers: Reaction with alcohols or phenols in the presence of a base yields the corresponding benzyl ethers.

Formation of Esters: Carboxylate salts can displace the bromide to form benzyl esters.

Formation of Amines: Reaction with ammonia, primary, or secondary amines leads to the formation of primary, secondary, or tertiary benzylamines, respectively.

Formation of Thioethers: Thiolates are potent nucleophiles that react readily to form benzyl thioethers.

Formation of Nitriles: Substitution with cyanide ion provides a route to benzyl cyanides, which are versatile intermediates that can be further hydrolyzed to carboxylic acids or reduced to amines.

Formation of Alkyl Fluorides: Nucleophilic fluorination using reagents such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) can be used to replace the bromine with a fluorine atom.

The choice between SN1 and SN2 pathways depends on the reaction conditions, such as the solvent, the nature of the nucleophile, and the temperature. The stability of the potential benzylic carbocation intermediate suggests that SN1-type reactions are plausible under appropriate conditions.

Table 2: Representative Nucleophilic Substitution Reactions for Functional Group Diversification

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide | NaOH (aq) | -CH₂OH | Benzyl Alcohol |

| Alkoxide | RO⁻Na⁺ | -CH₂OR | Benzyl Ether |

| Carboxylate | RCOO⁻Na⁺ | -CH₂OC(O)R | Benzyl Ester |

| Cyanide | NaCN | -CH₂CN | Benzyl Cyanide |

| Azide | NaN₃ | -CH₂N₃ | Benzyl Azide |

| Thiolate | RS⁻Na⁺ | -CH₂SR | Benzyl Thioether |

| Amine | R₂NH | -CH₂NR₂ | Benzylamine |

| Fluoride | Et₃N·3HF | -CH₂F | Benzyl Fluoride |

Applications in Advanced Organic Synthesis and Materials Research

Role as a Key Intermediate in Complex Molecule Construction

The reactivity of 3-Bromo-4-chloro-5-fluorobenzyl bromide is dominated by the benzyl (B1604629) bromide moiety (-CH₂Br), which is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of the 3-bromo-4-chloro-5-fluorobenzyl group onto a wide variety of nucleophiles. The halogen substituents on the aromatic ring remain intact during these transformations, making them available for subsequent cross-coupling reactions or other modifications.

The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to control the regioselectivity of substituent placement. google.comresearchgate.netuni.lu this compound serves as a valuable starting material for introducing a complex, pre-functionalized benzyl group. For instance, it can react with a nucleophile (e.g., an alcohol or amine) to form an ether or amine linkage, respectively. The bromine and chlorine atoms on the aromatic ring can then be selectively functionalized through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This strategic approach allows for the controlled, stepwise construction of highly substituted aromatic compounds that would be challenging to synthesize through sequential electrophilic aromatic substitution on a simpler starting material. libretexts.orgpressbooks.pub While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the fundamental principles of organic synthesis underscore its potential in this area.

Heterocyclic compounds are central to medicinal chemistry and materials science. Benzyl bromides are common precursors for the synthesis of various heterocyclic systems. orgsyn.org For example, this compound can be used to N-alkylate nitrogen-containing heterocycles like imidazoles, pyrazoles, or triazoles. The resulting N-benzylated heterocycle incorporates the tri-halogenated phenyl ring, which can be further modified.

Additionally, it can participate in reactions to form larger ring systems. Reaction with a dinucleophile, such as a compound containing both an amine and a thiol group, could lead to the formation of benzothiazepine (B8601423) derivatives or other related heterocyclic structures. The electron-withdrawing nature of the halogen substituents can also influence the reactivity of the benzyl group and the subsequent chemical properties of the final heterocyclic product.

Utility in Pharmaceutical Intermediate Development

The introduction of halogen atoms, particularly fluorine, is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of this compound makes it an attractive building block for creating new pharmaceutical intermediates.

This compound serves as a key building block for introducing a tri-halogenated benzyl motif into potential drug candidates. orgsyn.org Many biologically active molecules are constructed by linking different fragments together. This compound can be readily incorporated into larger molecules through its reactive benzyl bromide handle. While direct clinical trial data for molecules explicitly derived from this compound is not available orgsyn.orgsigmaaldrich.com, related structures are integral to the synthesis of important pharmaceuticals. For example, structurally similar bromo-chlorophenyl derivatives are key intermediates in the synthesis of empagliflozin, a drug used for treating type 2 diabetes. google.com This highlights the potential of such halogenated building blocks in constructing complex and therapeutically relevant molecules.

In medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are added to explore the structure-activity relationship (SAR) of a compound series. The 3-bromo-4-chloro-5-fluorophenylmethyl core of this reagent can serve as such a scaffold. Chemists can generate a library of new compounds by reacting this compound with a diverse set of nucleophiles. The resulting products can then be further diversified by selectively targeting the bromine and chlorine atoms for different chemical transformations. This approach allows for a systematic exploration of how different substituents at various positions on the scaffold affect biological activity.

Applications in Material Science Research

In material science, the electronic properties and solid-state packing of molecules determine their function. The presence of multiple halogen atoms on the aromatic ring of this compound can lead to unique intermolecular interactions, such as halogen bonding, which can influence the self-assembly and bulk properties of materials.

While specific research on the use of this compound in materials science is limited, related halogenated pyridine (B92270) compounds are noted for their potential in preparing functional materials. uni.lu The unique electronic structure and chemical properties endowed by halogen atoms can lead to materials with interesting photoelectric properties or enhanced thermal stability, which could be applied in fields like organic light-emitting diodes (OLEDs) and sensors. uni.lu By incorporating the 3-bromo-4-chloro-5-fluorobenzyl group into polymers or organic conductors, it is conceivable to develop new materials with tailored electronic and physical properties.

Development of Specialty Polymers and Materials

Currently, there is a lack of publicly available scientific literature, patents, or technical data detailing the specific application of This compound in the development of specialty polymers and materials.

While the unique arrangement of bromo, chloro, and fluoro substituents on the benzyl bromide structure suggests potential as a monomer or modifying agent in polymer synthesis, no research findings or detailed studies have been identified to substantiate this. The reactivity of the benzyl bromide group makes it a candidate for various polymerization reactions, and the halogen atoms could theoretically impart specific properties such as flame retardancy, thermal stability, or unique refractive indices to a polymer matrix. However, without experimental data or published research, any discussion of its role in this field remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. Theoretical optimization of the 3-Bromo-4-chloro-5-fluorobenzyl bromide structure would be performed to determine its most stable conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For instance, studies on similar halogenated benzyl (B1604629) compounds have utilized DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to achieve reliable geometric parameters. nih.govresearchgate.net The optimized geometry would reveal the spatial arrangement of the bromine, chlorine, and fluorine atoms on the benzene (B151609) ring and the orientation of the bromomethyl group.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. These calculations provide a foundational understanding of the molecule's stability and reactivity.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br (ring) Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (alkyl) Bond Length | ~1.51 Å |

| C-Br (benzyl) Bond Length | ~1.97 Å |

| C-C-C (ring) Bond Angle | ~120° |

| H-C-H Bond Angle | ~109.5° |

Note: These are estimated values based on standard bond lengths and data from similar structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine and chlorine substituents, which possess lone pairs of electrons. The LUMO is likely to be distributed over the antibonding orbitals of the benzene ring and, significantly, the C-Br bond of the benzyl bromide group, indicating its susceptibility to nucleophilic attack. The energy gap would provide insights into the molecule's kinetic stability and potential for participating in chemical reactions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Global Hardness | - |

| Global Softness | - |

| Electronegativity | - |

| Electrophilicity Index | - |

Note: Specific energy values are pending dedicated computational studies on this molecule.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

In the MEP map of this compound, the electronegative halogen atoms (fluorine, chlorine, and the bromine on the ring) would create regions of negative electrostatic potential. The hydrogen atoms of the benzene ring and the methylene (B1212753) group would exhibit positive potential. A particularly positive region would be expected around the benzylic carbon and its attached bromine, highlighting this as a primary site for reaction with nucleophiles.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide detailed information about electron pairing and localization in a molecule. They are used to visualize chemical bonds and lone pairs with greater clarity than simple electron density plots.

For this compound, ELF and LOL analyses would distinctly show the covalent character of the C-C, C-H, C-F, C-Cl, and C-Br bonds. They would also clearly delineate the regions occupied by the lone pairs of electrons on the halogen atoms. This level of detail is instrumental in understanding the nuances of the electronic structure and bonding within the molecule.

Reduced Density Gradient (RDG) and Average Localized Ionization Energy (ALIE) Assessments

The Reduced Density Gradient (RDG) is a function used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, different types of interactions can be distinguished. For this compound, this analysis would be crucial for understanding intermolecular interactions in a condensed phase.

The Average Localized Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point on the molecular surface. Regions with low ALIE values indicate sites that are more susceptible to electrophilic attack. This analysis would complement the MEP map by providing a quantitative measure of the reactivity of different parts of the molecule.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Bromo-4-chloro-5-fluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the halogen substituents on the aromatic ring and the bromine atom of the benzyl (B1604629) bromide moiety.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Benzylic (-CH₂Br) | ~4.5 | Singlet (s) | N/A |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet of doublets (dd) or Multiplet (m) | J(H,F) and J(H,H) |

The benzylic protons (-CH₂Br) are expected to appear as a singlet around 4.5 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The aromatic region would likely display two distinct signals for the two aromatic protons. These protons will exhibit coupling to the fluorine atom and potentially to each other, resulting in complex splitting patterns such as doublets of doublets. The exact chemical shifts would be dependent on the specific electronic environment created by the three different halogen substituents. For comparison, the benzylic protons in 3-bromobenzyl bromide appear at approximately 4.41 ppm nist.gov, and in 4-fluorobenzyl bromide, they are also in a similar region biosynth.com.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Benzylic (-CH₂Br) | ~30-35 |

| Aromatic (C-Br) | ~120-125 (with C-F coupling) |

| Aromatic (C-Cl) | ~130-135 (with C-F coupling) |

| Aromatic (C-F) | ~155-165 (large C-F coupling) |

| Aromatic (C-H) | ~125-135 (with C-F coupling) |

| Aromatic (C-CH₂Br) | ~135-140 (with C-F coupling) |

The benzylic carbon is anticipated to resonate at approximately 30-35 ppm. The aromatic carbons will appear in the range of 120-165 ppm, with their exact shifts and splitting patterns dictated by the attached halogen and their proximity to the fluorine atom (C-F coupling). The carbon directly bonded to the fluorine atom will exhibit a large coupling constant. Data from related compounds like 3-bromobenzyl bromide shows aromatic carbons in the 122-140 ppm range nist.gov.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -100 to -120 | Multiplet (m) |

The single fluorine atom on the aromatic ring is expected to produce a signal in the typical range for aryl fluorides, likely between -100 and -120 ppm relative to a standard such as CFCl₃. The signal would be split into a multiplet due to coupling with the neighboring aromatic protons. For instance, the fluorine signal in 1-bromo-4-fluoro-benzene appears in this general region spectrabase.com.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-Br stretch (benzylic) | 600-500 |

| C-Br stretch (aromatic) | 1075-1030 |

| C-Cl stretch (aromatic) | 1100-1000 |

| C-F stretch (aromatic) | 1250-1120 |

Characteristic peaks would include C-H stretches from the aromatic ring and the benzylic group, as well as aromatic C=C stretching vibrations. The key absorptions for this molecule would be the C-halogen stretches. The C-F stretch is typically strong and appears in the 1250-1120 cm⁻¹ region. The C-Cl and C-Br stretches occur at lower wavenumbers. The IR spectrum of 4-chlorobenzyl bromide shows characteristic aromatic and C-H stretching frequencies, and the spectrum of 3-bromobenzyl bromide shows similar features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

Predicted UV-Vis Absorption Maxima (λmax):

| Transition | Predicted λmax (nm) |

| π → π* | ~260-280 |

Substituted benzenes typically exhibit π → π* transitions. For this compound, the absorption maxima are expected in the ultraviolet region, likely around 260-280 nm. The presence of multiple halogen substituents can cause a bathochromic (red) shift compared to unsubstituted benzene (B151609). The UV/Visible spectrum of p-bromofluorobenzene shows absorption in this region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 298, 300, 302, 304 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms and one chlorine atom. |

| [M-Br]⁺ | 219, 221 | Loss of the benzylic bromine atom. |

| [C₇H₄ClF]⁺ | 142, 144 | Tropylium-like ion resulting from the loss of both bromine atoms. |

The molecular ion peak ([M]⁺) would be a key feature, and its isotopic pattern would be complex and characteristic due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak would likely correspond to the loss of the benzylic bromine atom to form a stable benzyl cation. Further fragmentation of the aromatic ring would also be observed. The mass spectrum of 3-chloro-2-fluorobenzyl bromide shows a molecular ion and fragmentation patterns consistent with the loss of halogens.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

As of the latest available data, detailed X-ray diffraction (XRD) analysis and crystal structure determination for the specific compound this compound have not been reported in published scientific literature. While XRD is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions, no such study is publicly accessible for this particular molecule.

Consequently, crucial crystallographic data, including the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, remain undetermined. The solid-state packing, molecular conformation, and potential intermolecular interactions, such as halogen bonding or π-stacking, which are critical for understanding its physical and chemical properties, have not been experimentally verified through single-crystal or powder X-ray diffraction studies.

Further research, specifically the successful crystallization of this compound and subsequent XRD analysis, would be required to provide these detailed structural insights.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-Bromo-4-chloro-5-fluorobenzyl bromide is increasingly geared towards the adoption of green chemistry principles to minimize environmental impact and enhance safety. A primary focus is the replacement of hazardous reagents and solvents with more benign alternatives. For instance, traditional bromination methods often involve the use of elemental bromine and chlorinated solvents like carbon tetrachloride (CCl4), which are toxic and environmentally persistent. Future approaches will likely prioritize the use of solid brominating agents such as N-bromosuccinimide (NBS), which is safer to handle. organic-chemistry.orgacs.org Moreover, the substitution of hazardous solvents with greener options like acetonitrile (B52724) or ionic liquids is a key area of development. organic-chemistry.orgacs.org

Another avenue of green synthesis involves the use of photocatalysis, which can facilitate benzylic brominations under milder conditions using visible light, thereby reducing energy consumption. organic-chemistry.org The development of catalytic systems that can operate in aqueous media or solvent-free conditions represents a significant goal. For example, the use of water-tolerant catalysts could dramatically reduce the reliance on volatile organic solvents. nih.gov Research into the direct, one-step synthesis from precursors like 3-bromo-4-chloro-5-fluorotoluene (B2671405) using environmentally friendly catalysts is also a promising direction.

| Green Chemistry Approach | Traditional Method Comparison | Potential Benefits |

| Use of N-bromosuccinimide (NBS) | Elemental Bromine | Safer handling, reduced toxicity |

| Acetonitrile as solvent | Carbon Tetrachloride (CCl4) | Lower environmental persistence, less hazardous |

| Photocatalysis | Thermal initiation | Milder reaction conditions, lower energy use |

| Water-tolerant catalysts | Anhydrous organic solvents | Reduced use of volatile organic compounds |

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and the development of advanced catalytic systems are central to unlocking the full synthetic potential of this compound and its precursors. Future research is expected to focus on the discovery of highly selective and efficient catalysts for the bromination of the corresponding toluene (B28343) derivative. Indium chloride has been identified as a water-tolerant catalyst for benzyl (B1604629) bromination, and further investigation into other Lewis acids or metal complexes could yield even more active and selective catalysts. nih.gov

Cooperative catalysis, where two or more catalysts work in tandem to achieve a transformation that is not possible with a single catalyst, presents another exciting frontier. nih.govresearchgate.netnih.gov For instance, a dual catalytic system involving a photocatalyst and a nucleophilic catalyst could enable the efficient generation of the benzylic radical from 3-bromo-4-chloro-5-fluorotoluene under visible light, leading to a more controlled bromination. nih.govnih.gov

Furthermore, the development of catalytic systems that allow for the direct functionalization of the benzyl bromide is a key area of interest. This includes palladium-catalyzed cross-coupling reactions, which could be used to form new carbon-carbon and carbon-heteroatom bonds at the benzylic position, opening up pathways to a wide array of complex molecules. organic-chemistry.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow and automated platforms is a critical step towards making its production more efficient, safer, and scalable. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgnih.gov

A continuous-flow protocol for the benzylic bromination using NBS and a household compact fluorescent lamp (CFL) as a light source has already been demonstrated for a range of substrates. organic-chemistry.orgacs.org Adapting this technology for the specific synthesis of this compound could lead to significant improvements in yield and purity while minimizing waste. The use of packed-bed reactors containing immobilized catalysts or reagents is another promising approach within flow chemistry. uni-muenchen.de

Automated synthesis platforms, which combine robotics with flow chemistry, could enable the rapid optimization of reaction conditions and the on-demand production of this compound. These platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for the synthesis, accelerating the research and development process.

| Technology | Key Advantages for Synthesis |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability, efficient mixing and heat transfer. acs.orgnih.gov |

| Photochemical Flow Reactors | Use of light to initiate reactions, mild reaction conditions, avoidance of thermal initiators. organic-chemistry.orgacs.org |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid optimization, on-demand production. |

Theoretical Predictions for New Derivatives and Their Synthetic Utility

Theoretical and computational chemistry will play an increasingly important role in predicting the properties and synthetic utility of new derivatives of this compound. Density Functional Theory (DFT) computations can be employed to study the mechanisms of nucleophilic substitution reactions involving this compound, providing insights into its reactivity and helping to predict the most favorable reaction pathways. researchgate.net

Computational studies can also be used to design new derivatives with specific electronic and steric properties. By modeling the interactions of these hypothetical molecules with biological targets or materials, researchers can prioritize the synthesis of compounds with the highest potential for desired applications. For example, theoretical calculations can predict the stability of carbocation intermediates, which is crucial for understanding and predicting the outcomes of SN1 reactions. stackexchange.com

Furthermore, computational methods can aid in the design of novel synthetic routes. By calculating the activation energies of different reaction pathways, it is possible to identify the most energetically favorable routes, guiding experimental efforts and saving time and resources. The study of intermolecular interactions, such as halogen bonding, through computational analysis can also inform the design of new materials with specific solid-state properties. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-4-chloro-5-fluorobenzyl bromide, and how can purity be optimized?

Methodological Answer:

A common approach involves halogenation of a substituted toluene derivative. For example, bromination of 4-chloro-5-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C yields the benzyl bromide. Purity (>95%) is achievable via high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase . Post-synthesis, recrystallization in hexane/ethyl acetate mixtures enhances crystallinity. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis and light-induced degradation. Use desiccants like molecular sieves to minimize moisture. Safety protocols include working in a fume hood with nitrile gloves, lab coats, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite . Waste must be segregated and treated by licensed hazardous waste facilities to avoid environmental release .

Advanced: What analytical techniques are most effective for characterizing and quantifying this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ can confirm structure. Look for benzylic CH₂Br protons at δ 4.5–5.0 ppm and aromatic protons influenced by electron-withdrawing substituents (Cl, F) .

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Electron ionization (70 eV) generates diagnostic fragments (e.g., m/z 172 [C₆H₂ClFBr⁺]) .

- HPLC-PDA: A C18 column with acetonitrile/water (70:30) at 1.0 mL/min detects impurities at 254 nm .

Advanced: How do electronic effects of substituents (Br, Cl, F) influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing Cl and F groups meta and para to the benzyl bromide position activate the benzylic carbon for nucleophilic substitution (SN2) but deactivate the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, the bromide can react with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/Na₂CO₃ (2M) at 80°C. Regioselectivity is controlled by steric hindrance from the bulky Br and Cl substituents .

Advanced: How can researchers resolve contradictions in bromide quantification data across studies?

Methodological Answer:

Discrepancies may arise from analytical method sensitivity. For example, ion chromatography (IC) with a Dionex AS23 column and 4.5 mM Na₂CO₃/0.8 mM NaHCO₃ eluent detects Br⁻ at 0.1 mg/L, whereas capillary electrophoresis with UV detection (200 nm) requires sample stacking to mitigate matrix effects from high chloride concentrations . Validate results using isotope dilution mass spectrometry (ID-MS) for trace-level accuracy .

Advanced: What strategies mitigate decomposition during long-term storage or reaction conditions?

Methodological Answer:

Decomposition via hydrolysis forms 3-bromo-4-chloro-5-fluorobenzyl alcohol. Stabilize by adding radical inhibitors (e.g., BHT) to storage solutions. For reactions in aqueous media, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactivity and reduce exposure to hydrolytic conditions . Thermal stability studies via TGA/DSC (heating rate 10°C/min under N₂) show decomposition onset at ~150°C .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Methodological Answer:

- IR Spectroscopy: C-Br stretch at 550–600 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹.

- Mass Spectrometry: Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (3:1 for ³⁵Cl/³⁷Cl) aid identification.

- X-ray Crystallography: Orthorhombic crystal system with halogen-halogen interactions (Br···Cl distance ~3.4 Å) .

Advanced: How can this compound be functionalized for use in pharmaceutical intermediates?

Methodological Answer:

- Nucleophilic Displacement: React with NaN₃ in DMF to form the benzyl azide, followed by Staudinger reduction to an amine.

- Grignard Reactions: Use Mg in THF to generate a benzylmagnesium bromide intermediate for carbonyl additions .

- Pd-Catalyzed Carbonylation: CO (1 atm) with Pd(OAc)₂ and Xantphos in MeOH yields the methyl ester derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.